![molecular formula C16H13N5OS2 B2543209 N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide CAS No. 1421512-35-7](/img/structure/B2543209.png)

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

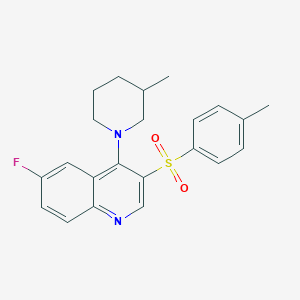

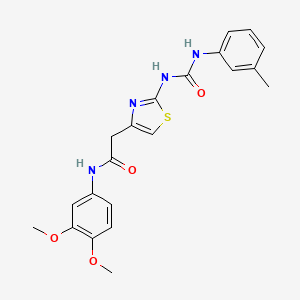

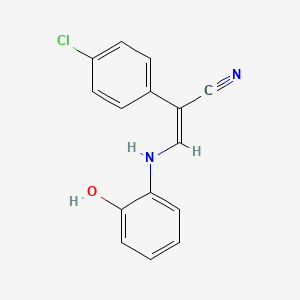

“N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide” is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It’s worth noting that thiazole derivatives have been reported to exhibit diverse biological activities .

Synthesis Analysis

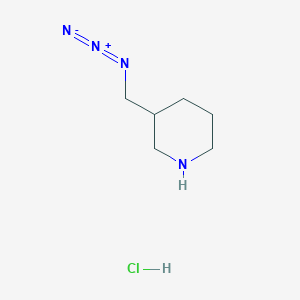

The synthesis of similar compounds has been reported in the literature. For instance, a rapid and high yield synthetic route for a related compound was established, involving reduction and nucleophilic substitution reactions with 2-nitropyridine as raw material . The synthesis method was optimized in terms of temperature and solvent use .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic techniques, including 1H-NMR and 13C-NMR . These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied. For example, the characteristic 1H-NMR chemical shift values of the carboxamide/thiocarboxamide amido N-Hs and the protons at positions 2 and 6 on the piperidine ring are significantly affected by the carbonyl or thiocarbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, one such compound was described as an orange-red solid with a melting point of 72-74°C .Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include the compound , have been found to exhibit antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress, such as cardiovascular diseases, neurodegenerative diseases, and cancer.

Analgesic and Anti-inflammatory Activity

Thiazole compounds have been shown to possess analgesic and anti-inflammatory properties . This suggests potential applications in the treatment of pain and inflammation-related conditions .

Antimicrobial Activity

Thiazole derivatives have demonstrated antimicrobial activity against various bacterial strains . This suggests potential use in the development of new antimicrobial drugs .

Antifungal Activity

Some thiazole compounds have shown good fungicidal activities against cucumber downy mildew (Pseudoperonospora cubensis) . This suggests potential use in the development of new antifungal agents .

Antiviral Activity

Thiazole derivatives have been found to exhibit antiviral properties . This suggests potential applications in the treatment of viral infections .

Antitumor or Cytotoxic Activity

Thiazole compounds have been found to exhibit antitumor or cytotoxic properties . This suggests potential applications in the treatment of cancer .

Neuroprotective Activity

Thiazole derivatives have been found to exhibit neuroprotective properties . This suggests potential applications in the treatment of neurodegenerative diseases .

Diuretic Activity

Thiazole compounds have been found to exhibit diuretic properties . This suggests potential applications in the treatment of conditions that benefit from increased urine production .

Mechanism of Action

Target of Action

Thiazoles and triazoles, the classes of compounds that “N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide” belongs to, are found in many biologically active compounds . They have been reported to have diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Therefore, the targets of these compounds could be quite diverse depending on their specific structures and functional groups.

Mode of Action

The mode of action of thiazoles and triazoles generally involves interactions with various enzymes and receptors in the body . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key to its interactions with its targets.

Biochemical Pathways

Thiazoles and triazoles can activate or inhibit various biochemical pathways and enzymes . For example, thiazoles are found in Vitamin B1 (thiamine), which helps the body to release energy from carbohydrates during metabolism and plays a role in the synthesis of neurotransmitters, such as acetylcholine .

Pharmacokinetics

The pharmacokinetic properties of thiazoles and triazoles can vary widely depending on their specific structures and functional groups. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the absorption, distribution, metabolism, and excretion (ADME) of thiazole-containing compounds.

Result of Action

The molecular and cellular effects of thiazoles and triazoles can be diverse due to their wide range of biological activities . For example, they can have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Future Directions

The future research directions could involve further exploration of the biological activities of “N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide” and its derivatives. Given the reported anticancer activities of similar compounds , it would be interesting to investigate their potential as therapeutic agents in more detail.

properties

IUPAC Name |

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-2H-benzotriazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5OS2/c1-9-14(24-16(18-9)13-3-2-6-23-13)8-17-15(22)10-4-5-11-12(7-10)20-21-19-11/h2-7H,8H2,1H3,(H,17,22)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPIUVQIJPZLFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC4=NNN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2543126.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2543129.png)

![4-bromo-N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-N-methylbenzenesulfonamide](/img/structure/B2543132.png)

![N-(furan-2-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2543137.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-4-carboxamide](/img/structure/B2543140.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)methanone](/img/structure/B2543147.png)

![Tert-butyl 5,5-dimethyl-2-[(prop-2-enoylamino)methyl]morpholine-4-carboxylate](/img/structure/B2543148.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-2-methylindoline](/img/structure/B2543149.png)